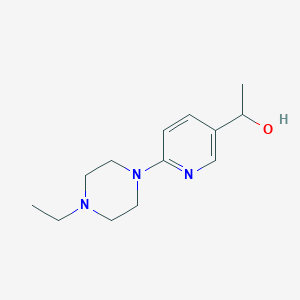
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group and a pyrrolidinyl group attached to an undecanedioate backbone. Its molecular formula is C18H31NO6.
Méthodes De Préparation
The synthesis of 1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 11-bromoundecanedioate with 2,5-dioxopyrrolidin-1-yl acetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-tert-Butyl 11-(2,5-dioxopyrrolidin-1-yl) undecanedioate can be compared with other similar compounds, such as:
tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: This compound has a similar pyrrolidinyl group but a different backbone structure.
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate: This compound has a longer carbon chain in its backbone, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C19H31NO6 |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 11-O-(2,5-dioxopyrrolidin-1-yl) undecanedioate |
InChI |
InChI=1S/C19H31NO6/c1-19(2,3)25-17(23)11-9-7-5-4-6-8-10-12-18(24)26-20-15(21)13-14-16(20)22/h4-14H2,1-3H3 |
Clé InChI |
BQXXMBXACBZBML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
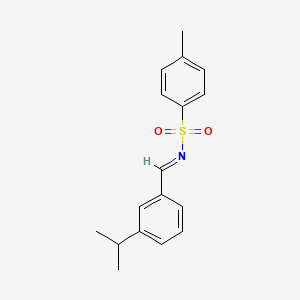
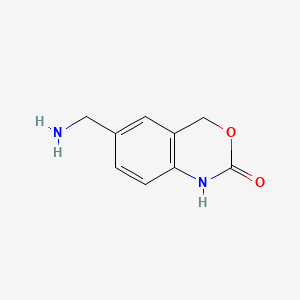

![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13648466.png)
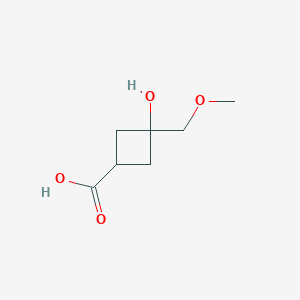
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methylphenyl)propanoic acid](/img/structure/B13648475.png)
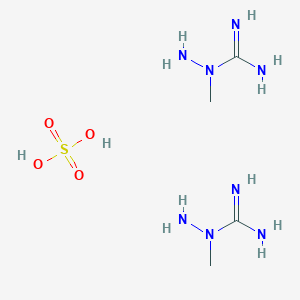
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)

